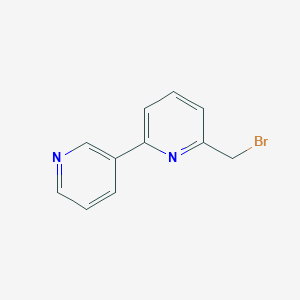

6-(Bromomethyl)-2,3'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2 |

|---|---|

Molecular Weight |

249.11 g/mol |

IUPAC Name |

2-(bromomethyl)-6-pyridin-3-ylpyridine |

InChI |

InChI=1S/C11H9BrN2/c12-7-10-4-1-5-11(14-10)9-3-2-6-13-8-9/h1-6,8H,7H2 |

InChI Key |

HWDMMCZQELVSMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CN=CC=C2)CBr |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-(bromomethyl)-2,3'-bipyridine

Abstract

This technical whitepaper provides an in-depth guide for the synthesis of 6-(bromomethyl)-2,3'-bipyridine, a crucial heterocyclic intermediate in the development of novel ligands, catalysts, and pharmaceutical agents. The document details two primary synthetic pathways starting from common precursors. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and materials science. The guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and logical workflow diagrams generated using Graphviz to illustrate the synthetic strategies.

Introduction

Bipyridine derivatives are fundamental building blocks in coordination chemistry and medicinal research. Their ability to form stable complexes with a wide range of metal ions makes them indispensable as ligands in catalysis and as components in supramolecular assemblies.[1][2] Specifically, functionalized bipyridines like this compound serve as versatile precursors for further molecular elaboration. The bromomethyl group provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional moieties.

This guide outlines the two most common and effective strategies for the synthesis of this compound:

-

Route A: Palladium-catalyzed cross-coupling to form the 6-methyl-2,3'-bipyridine core, followed by radical bromination of the methyl group.

-

Route B: Synthesis of a 6-(hydroxymethyl)-2,3'-bipyridine intermediate, followed by the conversion of the hydroxyl group to a bromide.

Each route is presented with detailed, step-by-step experimental protocols, supported by quantitative data and process-flow visualizations.

Overview of Synthetic Pathways

The synthesis of this compound hinges on two key transformations: the formation of the bipyridine skeleton and the functionalization of the methyl or hydroxymethyl group at the 6-position. The choice between Route A and Route B may depend on precursor availability, desired scale, and tolerance of subsequent reaction steps to the reagents used.

Caption: Overall synthetic strategies for this compound.

Route A: Synthesis via Radical Bromination

This pathway involves the initial construction of the stable 6-methyl-2,3'-bipyridine precursor, which is then subjected to radical bromination.

Step 1: Synthesis of 6-Methyl-2,3'-bipyridine via Suzuki Coupling

The Suzuki coupling is a robust method for forming C-C bonds between aryl halides and boronic acids, catalyzed by a palladium complex.[1] This reaction is noted for its tolerance to a wide range of functional groups.

Caption: Experimental workflow for Suzuki cross-coupling.

Experimental Protocol:

-

To a dry Schlenk flask under a nitrogen atmosphere, add 2-bromo-6-methylpyridine (1.0 eq.), 3-pyridineboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

-

Introduce a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Heat the reaction mixture to reflux (approximately 95 °C) and stir vigorously for 18 hours. Monitor reaction progress by TLC or GC-MS.

-

After cooling to room temperature, add deionized water and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-methyl-2,3'-bipyridine as a solid.

Step 2: Radical Bromination of 6-Methyl-2,3'-bipyridine

The methyl group of the bipyridine is converted to a bromomethyl group using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 6-methyl-2,3'-bipyridine (1.0 eq.) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or benzene.

-

Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).

-

Heat the mixture to reflux (approximately 80 °C) under nitrogen. The reaction can be initiated by shining a lamp on the flask.

-

Monitor the reaction for 4-6 hours. The disappearance of the starting material and the formation of a denser solid (succinimide) are indicative of reaction progress.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude product.

-

The product, this compound, can be purified by recrystallization or careful column chromatography. Caution: This product may be a lachrymator and should be handled in a well-ventilated fume hood.

Route B: Synthesis via Hydroxymethyl Intermediate

This alternative pathway avoids the direct use of radical conditions by first preparing an alcohol intermediate, which is then converted to the desired bromide.

Step 1: Synthesis of 6-(Hydroxymethyl)-2,3'-bipyridine

This intermediate is typically prepared by the reduction of the corresponding ester, methyl [2,3'-bipyridine]-6-carboxylate.

Experimental Protocol:

-

Dissolve methyl [2,3'-bipyridine]-6-carboxylate (1.0 eq.) in a suitable solvent like methanol or a THF/water mixture.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 3.0-4.0 eq.) portion-wise over 30 minutes, ensuring the temperature remains low.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.

-

Quench the reaction carefully by the slow addition of water at 0 °C.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue multiple times with dichloromethane (DCM).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield 6-(hydroxymethyl)-2,3'-bipyridine, which can often be used in the next step without further purification.

Step 2: Bromination of 6-(Hydroxymethyl)-2,3'-bipyridine

The hydroxyl group is readily converted to a bromide using phosphorus tribromide (PBr₃).[3]

Experimental Protocol:

-

Dissolve 6-(hydroxymethyl)-2,3'-bipyridine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃, 1.5-2.0 eq., often as a solution in DCM) dropwise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.[3]

-

Carefully quench the reaction by pouring it over ice and then neutralizing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected yields for each synthetic step. These values are representative and may vary based on reaction scale and specific laboratory conditions.

Table 1: Route A - Reaction Data

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| A1 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 95 | 18 | 75-90 |

| A2 | Radical Bromination | NBS, AIBN | CCl₄ | 80 | 4-6 | 60-75 |

Table 2: Route B - Reaction Data

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| B1 | Ester Reduction | NaBH₄ | Methanol | 0 to RT | 12 | 85-95 |

| B2 | Alcohol Bromination | PBr₃ | DCM | 0 to RT | 16 | 70-85 |

Conclusion

The synthesis of this compound can be accomplished efficiently through two distinct and reliable pathways. Route A, involving a Suzuki coupling followed by radical bromination, is a robust method starting from readily available precursors. Route B, which proceeds through a hydroxymethyl intermediate, offers an alternative that avoids the use of radical initiators and may provide higher overall yields and easier purification in the final step. The choice of synthesis will be dictated by the specific needs and resources of the research team. This guide provides the necessary technical details to enable scientists and researchers to successfully synthesize this valuable chemical building block for their advanced research applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbony ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04041G [pubs.rsc.org]

An In-Depth Technical Guide to 6-(Bromomethyl)-2,3'-bipyridine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethyl)-2,3'-bipyridine is a heterocyclic organic compound of interest in medicinal chemistry and materials science. Its structure, featuring a bipyridine core with a reactive bromomethyl group, makes it a versatile building block for the synthesis of more complex molecules with potential applications in drug development and as ligands in coordination chemistry. This guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, with a focus on its utility in scientific research. Due to the limited availability of specific experimental data for the 2,3'-isomer in publicly accessible literature, this guide also draws upon the established chemistry of closely related bipyridine isomers to infer potential characteristics and reactivity patterns.

Chemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its molecular structure and the properties of similar compounds, the following characteristics can be anticipated.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₉BrN₂ | Confirmed by mass spectrometry of related compounds. |

| Molecular Weight | 249.11 g/mol | Calculated based on the molecular formula. |

| Melting Point | Not available | Likely a solid at room temperature. |

| Boiling Point | Not available | Expected to be relatively high due to its molecular weight and polarity. |

| Solubility | Not available | Predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, and methanol. |

| Appearance | Not available | Likely a white to off-white crystalline solid. |

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by two key functional groups: the bipyridine core and the bromomethyl substituent.

Reactivity of the Bromomethyl Group

The bromomethyl group is a highly reactive electrophilic site, making it susceptible to nucleophilic substitution reactions. This is the most common and synthetically useful transformation for this class of compounds.

General Reaction Scheme:

Caption: Nucleophilic substitution at the bromomethyl group.

A wide range of nucleophiles can be employed to displace the bromide ion, leading to the formation of diverse derivatives. This versatility is crucial for introducing various functional moieties and for constructing larger, more complex molecular architectures.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amines | Primary or secondary amines | Amine derivatives |

| Alcohols/Phenols | Alkoxides or phenoxides | Ether derivatives |

| Thiols | Thiolates | Thioether derivatives |

| Carboxylates | Carboxylic acid salts | Ester derivatives |

| Azides | Sodium azide | Azide derivatives (precursors to amines) |

| Cyanides | Sodium cyanide | Nitrile derivatives |

Experimental Protocol: General Procedure for Nucleophilic Substitution

A detailed, specific protocol for this compound is not available. However, a general procedure adapted from the synthesis of similar bipyridine derivatives would involve the following steps:

-

Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).

-

Addition of Nucleophile: Add the nucleophile (often in slight excess) to the solution. If the nucleophile is not already deprotonated, a non-nucleophilic base (e.g., potassium carbonate or triethylamine) may be required.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Coordination Chemistry of the Bipyridine Core

The 2,3'-bipyridine scaffold is a well-established ligand in coordination chemistry. The two nitrogen atoms can chelate to a metal center, forming stable complexes. The specific coordination properties of the 2,3'-isomer will differ from the more commonly studied 2,2'-isomer due to the different spatial arrangement of the nitrogen atoms.

Caption: Coordination of a bipyridine ligand to a metal center.

Derivatives of this compound, synthesized via the nucleophilic substitution reactions described above, can be used as functionalized ligands to create metal complexes with tailored electronic and steric properties. These complexes have potential applications in catalysis, sensing, and as therapeutic agents.

Potential Applications in Drug Development

While specific biological activities of this compound are not well-documented, the bipyridine scaffold is present in numerous biologically active molecules. The reactive bromomethyl group provides a convenient handle for attaching the bipyridine moiety to other pharmacophores or for creating derivatives to be screened for biological activity.

Potential Workflow for Drug Discovery:

An In-Depth Technical Guide to 6-(Bromomethyl)-2,3'-bipyridine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(bromomethyl)-2,3'-bipyridine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, molecular structure, and key physicochemical properties. A plausible synthetic pathway is outlined, drawing from established methodologies for analogous bipyridine derivatives. The guide also explores the compound's reactivity, particularly its utility as a precursor for further functionalization, and discusses the potential for its application in drug development based on the known biological activities of related bipyridine structures.

Chemical Identity and Molecular Structure

This compound is a substituted bipyridine featuring a bromomethyl group at the 6-position of one pyridine ring and the linkage to the second pyridine ring at the 3'-position.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 1227588-93-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₉BrN₂ | --INVALID-LINK-- |

| Molar Mass | 249.11 g/mol | --INVALID-LINK-- |

| Canonical SMILES | C1=CC(=CN=C1C2=CN=CC=C2)CBr | Inferred |

| InChI Key | Inferred | Inferred |

Molecular Structure:

The structure consists of a 2,3'-bipyridine core. The pyridine rings are linked by a single bond between the C2 position of one ring and the C3' position of the other. A bromomethyl (-CH₂Br) group is attached to the C6 position of the 2-substituted pyridine ring.

Experimental Protocols: Synthesis

Step 1: Synthesis of (2,3'-Bipyridin)-6-ylmethanol

This intermediate is synthesized via a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) followed by reduction of the resulting ester or aldehyde.

-

Reaction: 2-bromo-6-(hydroxymethyl)pyridine is coupled with a suitable pyridine boronic acid or organostannane derivative.

-

Catalyst: A palladium catalyst such as Pd(PPh₃)₄ is typically employed.

-

Solvent: Anhydrous solvents like toluene or THF are commonly used.

-

Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Step 2: Bromination of (2,3'-Bipyridin)-6-ylmethanol

The final product is obtained by the bromination of the hydroxymethyl intermediate.

-

Reagent: Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.

-

Solvent: A dry, non-protic solvent such as dichloromethane (DCM) is used.

-

Procedure: The alcohol is dissolved in the solvent and cooled in an ice bath. PBr₃ is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Reactivity and Potential for Functionalization

The key reactive site in this compound is the bromomethyl group. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide range of functional groups, making it a versatile building block for the synthesis of more complex molecules.

Nucleophilic Substitution Reactions:

The compound readily undergoes Sₙ2 reactions with various nucleophiles, including:

-

Amines: Reaction with primary or secondary amines yields the corresponding amino-methyl derivatives.

-

Thiols: Thiolates react to form thioethers.

-

Alkoxides and Phenoxides: These nucleophiles lead to the formation of ethers.

-

Cyanide: Introduction of a nitrile group, which can be further elaborated.

-

Azide: Formation of an azidomethyl group, a precursor for "click chemistry" reactions or reduction to an amine.

This versatility is crucial for the development of libraries of compounds for screening in drug discovery programs.

Potential Applications in Drug Development

While no specific biological data for this compound has been identified, the broader class of bipyridine derivatives has shown significant promise in medicinal chemistry. The bipyridine scaffold is a well-established chelating ligand for various metal ions, and its derivatives have been investigated for a range of therapeutic applications.

Anticancer Activity:

Metal complexes of functionalized bipyridines, including those with halomethyl groups, have demonstrated significant antiproliferative activity against various cancer cell lines. The reactive bromomethyl group can potentially act as an alkylating agent, forming covalent bonds with biological macromolecules such as DNA and proteins, leading to cytotoxic effects.

Signaling Pathway Involvement (Hypothesized):

Based on the activity of similar compounds, potential signaling pathways that could be modulated by derivatives of this compound include:

-

Apoptosis Induction: Many anticancer agents induce programmed cell death. Bipyridine metal complexes have been shown to trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.

-

Enzyme Inhibition: The bipyridine moiety can coordinate to metal ions in the active sites of enzymes, leading to their inhibition. For example, matrix metalloproteinases (MMPs), which are involved in cancer metastasis, are a potential target class.

It is important to emphasize that these are hypothesized applications based on the known activities of related compounds. Further research is required to elucidate the specific biological effects of this compound and its derivatives.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel compounds in the fields of medicinal chemistry and materials science. Its well-defined molecular structure and the high reactivity of the bromomethyl group allow for a wide range of chemical modifications. While direct biological data for this specific isomer is currently limited, the established anticancer and other biological activities of the broader bipyridine class of compounds provide a strong rationale for its further investigation as a scaffold for the design and synthesis of new therapeutic agents. The experimental protocols and reactivity profiles outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile molecule.

The Alchemist's Guide to Unsymmetrical Bipyridines: A Technical Review of Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsymmetrical bipyridine ligands have emerged as crucial components in a vast array of chemical applications, from catalysis and materials science to the development of novel therapeutics. Their tailored electronic and steric properties, stemming from the differential substitution on the two pyridine rings, allow for fine-tuning of metal complex characteristics and biological activity. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for accessing these valuable compounds. We present a comparative analysis of key strategies, detailed experimental protocols, and quantitative data to empower researchers in their pursuit of novel unsymmetrical bipyridine architectures.

Core Synthetic Strategies: A Comparative Overview

The synthesis of unsymmetrical bipyridines can be broadly categorized into classical cross-coupling reactions and other notable methods. The choice of strategy often depends on the desired substitution pattern, functional group tolerance, and scalability.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis and have been extensively applied to the construction of unsymmetrical bipyridines. These methods generally involve the coupling of a functionalized pyridine (e.g., a halopyridine or triflate) with an organometallic pyridine derivative.

The Stille coupling utilizes an organotin reagent (pyridylstannane) and a halopyridine. It offers good functional group tolerance but is often hampered by the toxicity of tin reagents and the need for stoichiometric amounts of tin.[1][2][3][4][5][6]

The Suzuki-Miyaura coupling, employing a boronic acid or ester derivative with a halopyridine, is one of the most widely used methods due to the low toxicity and high stability of the boron reagents.[5][7][8][9][10][11][12] However, the synthesis and stability of 2-pyridylboronic acids can be challenging.[3]

The Negishi coupling involves the reaction of an organozinc reagent with a halopyridine.[3][5][6][13][14][15] It is known for its high reactivity and functional group tolerance, but the organozinc reagents are often moisture and air-sensitive, requiring inert reaction conditions.[13][14]

Ullmann-Type Couplings

The Ullmann reaction, traditionally a copper-mediated homocoupling, has been adapted for the synthesis of unsymmetrical biaryls, including bipyridines.[16][17][18][19][20] Modern variations may use palladium or nickel catalysts and offer a valuable alternative, particularly for specific substitution patterns.[18][21]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a classical method for constructing pyridine rings. By employing a pyridinium salt and an α,β-unsaturated carbonyl compound, it allows for the formation of highly substituted and unsymmetrical bipyridines.[22][23][24][25][26]

C-H Arylation

Direct C-H arylation of pyridines represents a more atom-economical approach, avoiding the pre-functionalization required in traditional cross-coupling reactions.[27][28][29][30][31] This method often involves the use of a palladium catalyst to couple a pyridine N-oxide or a directed C-H bond with a halopyridine.[27][28]

Data Presentation: Comparison of Synthetic Methods

| Synthetic Method | Key Reactants | Catalyst/Reagent | Typical Solvents | Temperature (°C) | Reaction Time | Yield Range (%) | Key Advantages | Key Disadvantages |

| Stille Coupling | Pyridylstannane, Halopyridine | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Toluene, DMF | 40 - Reflux | 2.5 days | 50-95 | Good functional group tolerance.[1][3] | Toxicity of tin reagents, purification challenges.[1][3] |

| Suzuki-Miyaura Coupling | Pyridylboronic acid/ester, Halopyridine | Pd(OAc)₂, Pd(PPh₃)₄, various ligands | Dioxane, Toluene/H₂O/EtOH | 85 - 110 | 1 - 24 h | 60-96 | Low toxicity of boron reagents, stable reagents.[7][11] | Difficulty in preparing stable 2-pyridylboronic acids.[3] |

| Negishi Coupling | Pyridylzinc halide, Halopyridine | Pd(PPh₃)₄, Ni catalysts | THF, DMF | Room Temp. - 65 | 2 - 16 h | 70-99 | High reactivity, good for sterically hindered substrates.[13][15] | Moisture and air-sensitive organozinc reagents.[13][14] |

| Ullmann Coupling | Halopyridine, Halopyridine | Cu powder, NiCl₂·6H₂O, Pd(OAc)₂ | DMF | 50 - 200 | 3 - 24 h | 40-85 | Cost-effective metal catalysts.[19][21] | Harsh reaction conditions, often requires excess of one reactant for unsymmetrical products.[16][17] |

| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl | Ammonium acetate | Methanol, Ethanol | Reflux | 1 - 6 h | 60-90 | Forms highly substituted pyridines in one pot.[22][24] | Limited to specific substitution patterns based on starting materials. |

| C-H Arylation | Pyridine N-oxide, Halopyridine | Pd(OAc)₂, various ligands | Toluene, DMF | 110 - 140 | 12 - 24 h | 50-88 | Atom-economical, avoids pre-functionalization.[27][28][29] | Can suffer from regioselectivity issues. |

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be dried using standard procedures. Glassware should be flame-dried or oven-dried before use.

Protocol 1: Stille Coupling for Unsymmetrical Bipyridine Synthesis[1]

Reactants:

-

Enol triflate (1.0 eq)

-

Organotin reagent (1.15 eq)

Reagents and Catalyst:

-

Copper(I) iodide (CuI) (0.1 eq)

-

Pd(dppf)Cl₂·DCM (0.1 eq)

-

Lithium chloride (LiCl) (5.3 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask, add the enol triflate and DMF (to make a final concentration of 0.1 M).

-

Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl to the flask.

-

Purge the reaction flask with argon for 10 minutes.

-

Add the organotin reagent to the mixture.

-

Heat the solution to 40 °C and stir for 2.5 days.

-

Upon completion, transfer the brown solution into a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O.

-

Extract the aqueous layer with hexane.

-

Combine the organic phases and wash with the NH₃·H₂O:H₂O mixture and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography on basic alumina.

Protocol 2: Suzuki-Miyaura Coupling for Unsymmetrical Bipyridine Synthesis[7]

Reactants:

-

3,5-Dibromo-2,4,6-trimethylpyridine (1.0 eq)

-

Arylboronic acid (2.2 eq)

Reagents and Catalyst:

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq)

-

Sodium carbonate (Na₂CO₃) (4.0 eq)

-

Toluene/Ethanol/Water (3:1:1 v/v/v)

Procedure:

-

To a round-bottom flask, add 3,5-dibromo-2,4,6-trimethylpyridine, arylboronic acid, Pd(OAc)₂, P(o-tol)₃, and Na₂CO₃.

-

Add the solvent mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to 85 °C and stir for 16 hours.

-

After cooling to room temperature, add water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Protocol 3: Negishi Coupling for Unsymmetrical Bipyridine Synthesis[13]

Reactants:

-

Substrate (e.g., halopyridine) (1.0 eq)

-

Acryloyl chloride (2.2 eq)

Reagents and Catalyst:

-

2,2,6,6-Tetramethylpiperidine (TMP) (1.2 eq)

-

n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.2 eq)

-

Zinc chloride (ZnCl₂) (0.5 M in THF, 1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of TMP in THF at -78 °C, add n-BuLi. Warm the mixture to room temperature and stir for 30 minutes, then cool back to -78 °C.

-

Add a solution of the substrate in THF and stir the resulting red solution at -78 °C for 2 hours.

-

Add the ZnCl₂ solution and stir for 30 minutes at -78 °C, then warm to room temperature and stir for another 30 minutes.

-

In a separate flask, prepare a solution of Pd(PPh₃)₄ in THF under a nitrogen atmosphere.

-

Add the catalyst solution to the reaction mixture at room temperature.

-

Add acryloyl chloride and stir the mixture overnight at room temperature.

-

Quench the reaction with water. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 4: Nickel-Catalyzed Ullmann-Type Cross-Coupling for Unsymmetrical 2,2′-Bipyridines[21]

Reactants:

-

2-Halopyridine or 2-halopicoline (2.5 eq)

-

Functionalized 2-halopyridine (1.0 eq)

Reagents and Catalyst:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.15 eq)

-

Anhydrous lithium chloride (LiCl) (10.5 eq)

-

Zinc dust (12.6 eq)

-

Iodine (catalytic amount)

-

Acetic acid (2 drops)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Charge a round-bottom flask with NiCl₂·6H₂O and DMF.

-

Heat the solution to 40 °C with stirring.

-

Add the 2-halopyridine, functionalized 2-halopyridine, anhydrous LiCl, and zinc dust.

-

Once the temperature reaches 50 °C, add a crystal of iodine and two drops of acetic acid to initiate the reaction.

-

Stir the resulting mixture at 60–70 °C for 3 hours, monitoring for completion by TLC.

-

Isolate the product following standard workup procedures for similar coupling reactions.

Protocol 5: Kröhnke Pyridine Synthesis for Unsymmetrical Quaterpyridines[22]

Reactants:

-

Acylpyridinium iodide (1.0 eq)

-

α,β-Unsaturated enone (1.1 eq)

Reagents:

-

Ammonium acetate

-

Methanol

Procedure:

-

Dissolve the acylpyridinium iodide and the α,β-unsaturated enone in methanol.

-

Add a large excess of ammonium acetate to the solution.

-

Reflux the mixture for 4 hours.

-

After cooling, a precipitate will form.

-

Collect the solid by filtration and wash with cold methanol and diethyl ether.

-

The product is typically obtained in high purity without the need for further purification.

Protocol 6: Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides[27][28]

Reactants:

-

Pyridine N-oxide (1.0 eq)

-

Halopyridine (1.5 eq)

Reagents and Catalyst:

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

Procedure:

-

In a screw-cap vial, combine the pyridine N-oxide, halopyridine, Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃.

-

Add toluene to the vial.

-

Seal the vial and heat the mixture at 140 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash chromatography on silica gel.

Mandatory Visualization

Synthetic Pathways

The following diagrams illustrate the core transformations for the synthesis of unsymmetrical bipyridines.

Caption: Stille Coupling Pathway

Caption: Suzuki-Miyaura Coupling Pathway

Caption: Negishi Coupling Pathway

Caption: Ullmann-Type Coupling Pathway

Caption: Kröhnke Pyridine Synthesis

Caption: C-H Arylation Pathway

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of unsymmetrical bipyridine ligands.

Caption: General Experimental Workflow

Conclusion

The synthesis of unsymmetrical bipyridine ligands is a dynamic and evolving field. While traditional cross-coupling reactions remain the workhorses for accessing these structures, newer methodologies like C-H activation offer more efficient and sustainable routes. The choice of synthetic strategy is a critical decision that impacts yield, purity, and the overall feasibility of a research program. This guide provides the necessary technical details and comparative data to aid researchers in making informed decisions for the rational design and synthesis of novel unsymmetrical bipyridine ligands for a wide range of applications.

References

- 1. Stille Coupling | NROChemistry [nrochemistry.com]

- 2. Stille-type cross-coupling-An efficient way to various symmetrically and unsymmetrically substituted methyl-bipyridines: toward new ATRP catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction [beilstein-journals.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. Yoneda Labs [yonedalabs.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Negishi Coupling | NROChemistry [nrochemistry.com]

- 14. Negishi coupling - Wikipedia [en.wikipedia.org]

- 15. Negishi Coupling [organic-chemistry.org]

- 16. scribd.com [scribd.com]

- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 18. Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ullmann Reaction [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. BJOC - The simple production of nonsymmetric quaterpyridines through Kröhnke pyridine synthesis [beilstein-journals.org]

- 23. Kröhnke Pyridine Synthesis [drugfuture.com]

- 24. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 25. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Collection - Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct CâH Arylation of Pyridine N-Oxides - Organic Letters - Figshare [acs.figshare.com]

- 28. Item - Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct CâH Arylation of Pyridine N-Oxides - American Chemical Society - Figshare [acs.figshare.com]

- 29. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]

- 30. Regiodivergent Arylation of Pyridines via Zincke Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Beilstein Archives - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaromatic compounds [beilstein-archives.org]

Stability and Storage of 6-(Bromomethyl)-2,3'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-(bromomethyl)-2,3'-bipyridine. Due to the limited availability of specific stability data for this compound, this document leverages information from structurally similar bromomethyl-substituted pyridines and bipyridines to infer its stability profile and handling requirements. The primary reactive center, the bromomethyl group, dictates the compound's stability and is highly susceptible to nucleophilic substitution, which is the main degradation pathway.

Core Stability and Storage Recommendations

Proper storage and handling are critical to maintain the integrity of this compound. The following table summarizes the recommended conditions based on data from analogous compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C.[1] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon).[1] | Prevents reaction with atmospheric moisture and oxygen. |

| Light | Protect from light. Store in an opaque container. | Bromomethyl groups can be light-sensitive and prone to radical formation and photodegradation. |

| Moisture | Store in a dry environment. Use of a desiccator is recommended.[2][3] | The bromomethyl group is susceptible to hydrolysis. |

| Container | Keep in a tightly sealed, non-reactive container (e.g., glass).[2] | Prevents contamination and reaction with container materials. |

| Ventilation | Store in a well-ventilated area.[2][4] | General safety precaution for handling chemical reagents. |

Chemical Stability and Degradation Pathways

The principal cause of degradation for this compound is the high reactivity of the bromomethyl group. This group is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack.

Susceptibility to Nucleophilic Substitution

The electron-withdrawing nature of the bipyridine ring system enhances the electrophilicity of the methylene carbon, making it highly reactive towards nucleophiles. This is the basis for its utility in synthesis but also its primary route of degradation.

Common nucleophiles that can lead to the degradation of this compound include:

-

Water: Hydrolysis will lead to the formation of (2,3'-bipyridin-6-yl)methanol.

-

Alcohols: Reaction with alcohols will produce the corresponding ether derivatives.

-

Amines: Will readily form secondary or tertiary amines.

The general mechanism for nucleophilic substitution is illustrated below:

Potential for Photodegradation

Experimental Protocols for Handling and Use

Given the reactive nature of this compound, specific handling procedures are necessary to ensure experimental success and maintain the compound's purity.

General Handling Workflow

The following workflow is recommended for handling this compound in a research setting.

Recommended Solvents for Reactions

To minimize degradation during experimental use, it is crucial to use anhydrous solvents. Common solvents for reactions involving similar bipyridine derivatives include:

-

Tetrahydrofuran (THF)

-

Acetonitrile

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

It is advisable to use freshly dried solvents to prevent hydrolysis of the bromomethyl group.

Safety and Disposal

Personal Protective Equipment (PPE)

When handling this compound and its analogs, appropriate PPE should be worn, including:

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

A lab coat

Work should be conducted in a well-ventilated fume hood.[2][4]

Incompatibilities

This compound is incompatible with:

-

Strong oxidizing agents

-

Strong acids

-

Water and other nucleophilic reagents (unless intended for reaction)

Disposal

Dispose of this compound and its waste in accordance with local, state, and federal regulations.[2] It should be treated as hazardous chemical waste.

Summary of Key Stability and Storage Parameters

The following table provides a concise summary of the key stability and storage considerations for this compound and its close analogs.

| Compound Family | Key Instability Factor | Primary Degradation Pathway | Recommended Storage |

| Bromomethyl-bipyridines | Reactive C-Br bond | Nucleophilic substitution (hydrolysis) | 2-8°C, under inert gas, protected from light and moisture.[1] |

| Halogenated Pyridines | Susceptibility to nucleophiles | Nucleophilic aromatic substitution (less relevant for the bromomethyl group) | Cool, dry, well-ventilated area. |

Logical Relationship in Synthesis

The synthesis of bromomethyl bipyridines often involves the bromination of the corresponding methyl-bipyridine. This transformation highlights the chemical environment of the target functional group.

References

An In-depth Technical Guide to the Coordination Chemistry of 2,3'-Bipyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of 2,3'-bipyridine and its derivatives. It covers synthetic methodologies, detailed experimental protocols, and the catalytic and photophysical properties of their metal complexes, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Introduction to 2,3'-Bipyridine Ligands

Bipyridines are a class of aromatic organic compounds consisting of two linked pyridine rings. While 2,2'-bipyridine has been extensively studied for its strong chelating ability, the asymmetrical 2,3'-bipyridine isomer offers unique coordination geometries and electronic properties, making it a ligand of growing interest in catalysis, materials science, and pharmaceutical development. Its distinct steric and electronic features, arising from the different connectivity of the pyridine rings, allow for the formation of novel metal complexes with tailored reactivity and photophysical characteristics. The synthesis of 2,3'-bipyridine and its derivatives is often achieved through sophisticated cross-coupling reactions, such as those involving palladium catalysis, which enable the precise connection of the pyridine rings.[1]

Synthesis of 2,3'-Bipyridine Derivatives

The synthesis of 2,3'-bipyridine and its substituted derivatives primarily relies on modern cross-coupling methodologies. Techniques such as the Suzuki, Stille, and Negishi reactions are commonly employed to form the C-C bond between the two pyridine rings.[2] These methods offer versatility in introducing a wide range of functional groups onto the bipyridine scaffold, allowing for the fine-tuning of the ligand's electronic and steric properties.

Experimental Protocol: Synthesis of 2,3'-Bipyridine-2',6'-dicarbonitrile

This protocol describes the synthesis of a functionalized 2,3'-bipyridine derivative, 2,3'-bipyridine-2',6'-dicarbonitrile, via a nucleophilic substitution reaction.[2]

Materials:

-

2',6'-Difluoro-2,3'-bipyridine

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2',6'-difluoro-2,3'-bipyridine (2.0 g, 10.4 mmol) and sodium cyanide (1.02 g, 20.8 mmol) in DMSO (10 ml).

-

Stir the reaction mixture overnight at 308 K.

-

Remove all volatile components under reduced pressure.

-

Pour the resulting mixture into dichloromethane (3 x 20 ml) and wash with water (3 x 50 ml) to remove any remaining sodium cyanide.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

-

Evaporation of the solvent from the collected fractions yields a yellow powder (60% yield).

-

Obtain colorless crystals suitable for X-ray crystallography by slow evaporation from a dichloromethane/hexane solution.[2]

Coordination Chemistry and Metal Complex Formation

The nitrogen atoms of the 2,3'-bipyridine ligand readily coordinate to a variety of transition metals, including ruthenium, palladium, and copper, to form stable complexes. The coordination mode can vary depending on the metal center, the substituents on the bipyridine ligand, and the reaction conditions.

General Experimental Protocol: Synthesis of a Ruthenium(II) Tris(bipyridine) Complex

The following is a general procedure for the synthesis of a homoleptic ruthenium(II) tris(bipyridine) complex, which can be adapted for 2,3'-bipyridine derivatives.[3]

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

2,3'-Bipyridine derivative

-

Sodium hypophosphite (NaH₂PO₂)

-

Water (H₂O)

-

Potassium chloride (KCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine RuCl₃·xH₂O (0.48 mmol) and the 2,3'-bipyridine derivative (1.44 mmol) in 10 mL of water.

-

Add a freshly prepared solution of sodium hypophosphite (0.5 mL).

-

Heat the mixture to reflux for 30 minutes. The solution color will typically change from green to brown and finally to orange.

-

After cooling to room temperature, filter the solution to remove any undissolved material.

-

To the filtrate, add potassium chloride (3.2 g) to precipitate the complex.

-

Collect the resulting solid by filtration, wash with cold water, and dry under vacuum.

Structural Characterization

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of 2,3'-bipyridine metal complexes. The data obtained provides valuable insights into bond lengths, bond angles, and the overall coordination geometry, which in turn influence the complex's properties.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 2,3'-Bipyridine-2',6'-dicarbonitrile | Monoclinic | P2₁/c | 14.0445(9) | 14.8834(10) | 17.4394(12) | 90 | 99.457(2) | 90 | [2] |

Table 1: Crystallographic data for a 2,3'-bipyridine derivative.

Photophysical and Electrochemical Properties

Complexes of 2,3'-bipyridine derivatives with transition metals, particularly ruthenium(II), often exhibit interesting photophysical and electrochemical properties. These properties are largely dictated by metal-to-ligand charge transfer (MLCT) transitions.[4] The absorption of light promotes an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of this transition, as well as the lifetime and quantum yield of the resulting excited state, can be tuned by modifying the substituents on the bipyridine ligand.

| Complex | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | E₁/₂ (V vs. Fc/Fc⁺) | Reference |

| [Ru(bpy)₃]²⁺ (bpy = 2,2'-bipyridine) | 452 | 1.46 x 10⁴ | 610 | 0.095 | +1.26 (Ru³⁺/²⁺) | [5] |

Table 2: Photophysical and electrochemical data for a representative tris(bipyridine)ruthenium(II) complex. Data for 2,3'-bipyridine complexes is less common but follows similar principles.

Catalytic Applications

Metal complexes of bipyridine derivatives are widely used as catalysts in a variety of organic transformations, most notably in cross-coupling reactions. Palladium-bipyridine complexes, for instance, are effective catalysts for Suzuki, Heck, and Sonogashira couplings.[6] The bipyridine ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps.

Conclusion

The coordination chemistry of 2,3'-bipyridine derivatives is a burgeoning field with significant potential for the development of novel catalysts and functional materials. The ability to systematically modify the ligand structure through modern synthetic techniques provides a powerful tool for tuning the properties of the resulting metal complexes. Further exploration of the unique coordination modes and electronic characteristics of 2,3'-bipyridine ligands is expected to lead to new discoveries and applications in diverse areas of chemical science.

References

The Bromomethyl Group on a Pyridine Ring: A Keystone for Synthesis in Drug Discovery

An In-depth Technical Guide on the Fundamental Reactivity and Application of Bromomethylpyridines for Researchers, Scientists, and Drug Development Professionals.

The bromomethylpyridine scaffold is a cornerstone in medicinal chemistry and drug development, offering a versatile platform for the synthesis of a diverse array of complex molecules. The inherent reactivity of the bromomethyl group, modulated by the electronic properties of the pyridine ring, provides a powerful tool for introducing pyridyl moieties into drug candidates, a common feature in many marketed pharmaceuticals. This technical guide delves into the fundamental principles governing the reactivity of bromomethylpyridines, provides practical experimental protocols, and presents quantitative data to inform synthetic strategies.

Core Reactivity Principles: A Mechanistic Overview

The primary mode of reactivity for the bromomethyl group on a pyridine ring is nucleophilic substitution. This transformation can proceed through two distinct mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). The operative pathway is dictated by a combination of factors, including the substitution pattern on the pyridine ring, the nature of the nucleophile, the solvent, and the leaving group.

The position of the bromomethyl group on the pyridine ring (2, 3, or 4) significantly influences the reaction mechanism and rate.

-

4-(Bromomethyl)pyridine: This isomer exhibits reactivity analogous to benzyl bromide. It can readily undergo both SN1 and SN2 reactions. The SN1 pathway is facilitated by the formation of a resonance-stabilized pyridylmethyl carbocation. Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism, while weak nucleophiles and polar protic solvents promote the SN1 pathway.

-

3-(Bromomethyl)pyridine: Similar to the 4-isomer, the 3-(bromomethyl)pyridine can react via both SN1 and SN2 mechanisms. The corresponding carbocation is also resonance-stabilized, though to a slightly lesser extent than the 4-pyridylmethyl cation.

-

2-(Bromomethyl)pyridine: The reactivity of this isomer is unique due to the proximity of the nitrogen atom. It can exhibit neighboring group participation (NGP), where the pyridine nitrogen acts as an internal nucleophile to displace the bromide, forming a strained but highly reactive aziridinium-like intermediate.[1][2][3] This intermediate is then readily attacked by an external nucleophile. This intramolecular assistance can lead to a significant rate enhancement compared to a simple SN2 reaction.

The interplay between these factors determines the predominant reaction pathway. The following diagram illustrates the competing SN1 and SN2 mechanisms for a generic bromomethylpyridine.

Figure 1: Competing SN1 and SN2 pathways for bromomethylpyridine reactivity.

A more detailed look at the neighboring group participation (NGP) mechanism for 2-(bromomethyl)pyridine highlights its unique reactivity profile.

Figure 2: Neighboring Group Participation (NGP) in 2-(bromomethyl)pyridine.

Synthesis of Bromomethylpyridines

Bromomethylpyridines are typically synthesized from their corresponding methylpyridines (picolines) or pyridinemethanols. The choice of starting material and reagent dictates the reaction conditions and potential side products.

Table 1: Selected Synthetic Protocols for Bromomethylpyridines

| Starting Material | Reagent(s) | Solvent | Conditions | Yield (%) | Reference |

| 2-Picoline-N-oxide | POCl3, Et3N | - | Reflux | High | [4] |

| 2-Picoline-N-oxide | Trichloroacetyl chloride | - | High | High | [5] |

| 6-(Hydroxymethyl)-pyridin-2-ol | HBr (48%) | - | Reflux | - | [6] |

| 6-(Bromomethyl)-2-pyridinemethanol | NaN3, TBAHS | THF/H2O | Room Temp, 3h | 91 | [7] |

Nucleophilic Substitution Reactions: A Gateway to Diverse Functionalities

The true synthetic utility of bromomethylpyridines lies in their reactions with a wide range of nucleophiles, enabling the facile introduction of the pyridylmethyl moiety. These reactions are fundamental to the construction of many active pharmaceutical ingredients.

Table 2: Representative Nucleophilic Substitution Reactions of Bromomethylpyridines

| Bromomethylpyridine Isomer | Nucleophile | Solvent | Product | Yield (%) | Reference |

| 3-(Bromomethyl)-5-methylpyridine | Desloratadine | DMF | Rupatadine | - | - |

| 6-(Bromomethyl)-2-pyridinemethanol | Sodium azide (NaN3) | THF/Water | 6-(Azidomethyl)-2-pyridinemethanol | 91 | [7] |

| 3-(Dimethylaminocarbonylthio)pyridine derivative | Sodium hydroxide (NaOH) | Methanol | 3-(Mercaptomethyl)pyridine derivative | - | [8] |

| 2-(Bromomethyl)pyridine | 2-Aminopyridine | - | 2-Phenylimidazo[1,2-α]pyridine derivative | High | [9] |

The workflow for a typical drug synthesis utilizing a bromomethylpyridine intermediate often involves the initial preparation of the bromomethylpyridine followed by its reaction with a complex nucleophile, as exemplified by the synthesis of Rupatadine.

Figure 3: General workflow for API synthesis using a bromomethylpyridine.

Detailed Experimental Protocols

To provide a practical context for the application of bromomethylpyridines, this section details selected experimental procedures.

Protocol 1: Synthesis of 6-(Azidomethyl)-2-pyridinemethanol[7]

Materials:

-

6-(Bromomethyl)-2-pyridinemethanol (5.5 mmol)

-

Sodium azide (NaN3) (11 mmol)

-

Tetrabutylammonium hydrogen sulfate (TBAHS) (0.55 mmol)

-

Tetrahydrofuran (THF) (10 mL)

-

Water (10 mL)

-

Dichloromethane (DCM)

-

Methanol

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve 6-(bromomethyl)-2-pyridinemethanol (5.5 mmol) in 10 mL of THF.

-

In a separate flask, dissolve sodium azide (11 mmol) in 10 mL of water.

-

Add the aqueous sodium azide solution to the THF solution of the bromomethylpyridine.

-

Add TBAHS (0.55 mmol) dropwise to the biphasic mixture.

-

Stir the reaction mixture vigorously in the dark at room temperature for 3 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC) using a mobile phase of DCM and methanol (10:1, v/v).

-

Once the reaction is complete, separate the organic and aqueous layers.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel chromatography using a hexane/EtOAc gradient to yield 6-(azidomethyl)-2-pyridinemethanol as a solid (820 mg, 91% yield).

Protocol 2: Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine[9]

Materials:

-

Acetophenone (2 mmol)

-

1-Butyl-3-methylimidazolium tribromide ([Bmim]Br3) (2 mmol)

-

2-Aminopyridine (2.4 mmol)

-

Sodium carbonate (Na2CO3) (1.1 mmol)

-

Diethyl ether (Et2O)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

Procedure:

-

Slowly add [Bmim]Br3 (2 mmol) to acetophenone (2 mmol) with continuous stirring over 5 minutes at room temperature (30 °C).

-

Add Na2CO3 (1.1 mmol) and 2-aminopyridine (2.4 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 40 minutes.

-

After the reaction is complete, extract the mixture with Et2O.

-

Concentrate the ethereal layer using a rotary evaporator.

-

Purify the crude product by preparative thin-layer chromatography on silica gel, using a mixture of petroleum ether and EtOAc as the developer, to obtain the pure 2-phenylimidazo[1,2-α]pyridine product.

Conclusion

Bromomethylpyridines are indispensable reagents in modern organic synthesis, particularly in the realm of drug discovery. Their reactivity, which can be tuned by the substitution pattern on the pyridine ring, allows for the strategic incorporation of the pyridyl moiety into complex molecular architectures. A thorough understanding of the underlying mechanistic principles, including the competition between SN1 and SN2 pathways and the potential for neighboring group participation, is crucial for the rational design of synthetic routes. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and development of novel therapeutics.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 3. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]

- 4. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Synthesis of 6-(azidomethyl)-2-pyridinemethanol (2) [bio-protocol.org]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

Solubility Profile of 6-(bromomethyl)-2,3'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(bromomethyl)-2,3'-bipyridine in common organic solvents. Due to the limited availability of precise quantitative data in public literature, this document combines qualitative information derived from the solubility of structurally related bipyridine compounds with a detailed, standardized experimental protocol for determining its solubility. This guide is intended to be a valuable resource for researchers utilizing this compound in synthesis, drug discovery, and materials science.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. It is influenced by factors such as the chemical structure of the solute and the solvent, temperature, and pressure. The principle of "like dissolves like" is a useful heuristic, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. Bipyridines, as a class of compounds, are generally considered to be soluble in many organic solvents and slightly soluble in water[1]. The presence of the polar pyridine nitrogen atoms and the relatively non-polar bromomethyl group in this compound suggests a nuanced solubility profile.

Qualitative Solubility Data

Based on the general solubility of bipyridine derivatives, the following table provides an estimated qualitative solubility profile for this compound. It is crucial to note that these are estimations and should be confirmed experimentally using the protocol outlined in the subsequent section.

| Solvent Class | Common Solvents | Estimated Solubility of this compound | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | The polar nature of these solvents can interact favorably with the nitrogen atoms of the bipyridine core. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | The hydroxyl group of these solvents can hydrogen bond with the pyridine nitrogens, aiding dissolution. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderate to Low | The aromatic bipyridine core may allow for some interaction with aromatic solvents like toluene, while solubility in aliphatic hydrocarbons like hexane is expected to be lower. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These solvents are effective at dissolving a wide range of organic compounds and are likely to be good solvents for this molecule. |

| Aqueous | Water | Low to Slight | Bipyridines generally exhibit limited solubility in water[1]. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following method is a widely accepted approach for determining the solubility of a solid organic compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solid can be determined by subtracting the initial weight of the vial.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as the average of at least three independent measurements for each solvent, along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

-

Visualization of an Experimental Workflow

This compound is a valuable ligand in coordination chemistry, often used to synthesize metal complexes with interesting photophysical or catalytic properties. The following diagram illustrates a typical experimental workflow for the synthesis of a ruthenium(II) complex using this ligand.

Caption: Synthesis and characterization of a Ru(II) complex.

This workflow outlines the key steps from the initial reaction of the ruthenium precursor and the this compound ligand, through purification of the resulting complex, to its final characterization using standard analytical techniques. The successful dissolution of the reactants in the chosen solvent is a critical first step for the reaction to proceed efficiently. The solubility of the final complex in various solvents is also important for its purification and subsequent applications.

References

A Theoretical Investigation of the Electronic Structure of 2,3'-Bipyridines: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bipyridine scaffold is a cornerstone in medicinal chemistry and materials science, with different isomers offering unique electronic and steric properties. Among these, 2,3'-bipyridine is a significant building block in the development of novel therapeutics.[1] Its asymmetric nature influences pharmacokinetic properties, receptor binding, and overall efficacy of drug candidates.[1] Despite its importance, a comprehensive theoretical understanding of the electronic structure of 2,3'-bipyridine is notably absent in the current scientific literature, which has largely focused on the more symmetric 2,2'- and 4,4'-isomers.

This technical guide aims to bridge this gap by providing a detailed methodological framework for the theoretical investigation of the electronic structure of 2,3'-bipyridines. By leveraging established computational techniques applied to other bipyridine isomers, this document offers a roadmap for researchers to elucidate the conformational preferences, molecular orbital landscapes, and key electronic descriptors of this important molecule. Such an understanding is critical for the rational design of 2,3'-bipyridine-based compounds in drug discovery and other applications.

Core Concepts in the Electronic Structure of Bipyridines

The electronic properties of bipyridines are intrinsically linked to their molecular conformation, particularly the dihedral angle between the two pyridine rings. This rotation around the central C-C bond dictates the extent of π-conjugation across the molecule, which in turn influences the energies of the frontier molecular orbitals (HOMO and LUMO) and the overall electronic distribution.

For asymmetric isomers like 2,3'-bipyridine, the potential energy surface governing this rotation is more complex than in its symmetric counterparts. Understanding this landscape is the first step in a thorough electronic structure analysis.

Proposed Computational Methodology

The following section details a robust computational protocol for the theoretical analysis of 2,3'-bipyridine's electronic structure, based on density functional theory (DFT), a widely used and reliable method for such systems.

Conformational Analysis

The initial and most critical step is to determine the stable conformers of 2,3'-bipyridine. This is achieved by performing a potential energy surface (PES) scan.

Protocol:

-

Initial Geometry Optimization: The starting geometry of 2,3'-bipyridine should be optimized using a moderate level of theory, for instance, with the B3LYP functional and a 6-31G(d,p) basis set.

-

Potential Energy Surface Scan: A relaxed PES scan should be performed by systematically rotating the dihedral angle between the two pyridine rings (defined by the N-C-C-N atoms, where applicable, or equivalent atoms defining the inter-ring bond) in steps of 10-15 degrees from 0° to 360°. At each step, all other degrees of freedom should be allowed to relax.

-

Identification of Minima and Transition States: The resulting energy profile will reveal the global and local energy minima (corresponding to stable conformers) and the transition states (energy maxima) separating them. The geometries of these stationary points should be re-optimized at a higher level of theory.

-

Frequency Calculations: To confirm the nature of the optimized geometries, frequency calculations should be performed. A true minimum will have no imaginary frequencies, while a transition state will have exactly one imaginary frequency corresponding to the rotation around the C-C bond.

Electronic Structure Calculations

Once the stable conformers have been identified, their electronic properties can be calculated in detail.

Protocol:

-

High-Level Geometry Optimization: The geometries of the stable conformers should be re-optimized using a higher-level functional and basis set, such as B3LYP with the 6-311++G(d,p) basis set, to obtain accurate structural parameters.

-

Molecular Orbital Analysis: Perform a single-point energy calculation on the optimized geometries to obtain the molecular orbitals (MOs). The energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic transitions.

-

Calculation of Electronic Descriptors: From the MO energies, key electronic descriptors can be calculated, including:

-

HOMO-LUMO Gap: An indicator of chemical reactivity and kinetic stability.

-

Ionization Potential (IP): The energy required to remove an electron (approximated by -EHOMO).

-

Electron Affinity (EA): The energy released upon gaining an electron (approximated by -ELUMO).

-

Electronegativity (χ): The ability to attract electrons (χ ≈ (IP + EA) / 2).

-

Chemical Hardness (η): A measure of resistance to charge transfer (η ≈ (IP - EA) / 2).

-

-

Natural Bond Orbital (NBO) Analysis: To gain a deeper understanding of the electronic distribution, NBO analysis can be performed. This method provides information on atomic charges, hybridization, and donor-acceptor interactions within the molecule.

Data Presentation

For a clear comparison and interpretation of the computational results, the quantitative data should be summarized in structured tables. The following tables serve as templates for presenting the findings of a theoretical study on 2,3'-bipyridine, with comparative data for 2,2'- and 4,4'-bipyridine included where available from the literature.

Table 1: Conformational Properties of Bipyridine Isomers

| Isomer | Method | Dihedral Angle (°) (Global Minimum) | Relative Energy (kcal/mol) (Local Minimum) | Dihedral Angle (°) (Local Minimum) | Reference |

| 2,3'-Bipyridine | Proposed Study | TBD | TBD | TBD | |

| 2,3'-Bipyridine-2',6'-dicarbonitrile (Expt.) | X-ray | 5.51 - 25.25 | N/A | N/A | [2] |

| 2,2'-Bipyridine | B3LYP/6-31G(d,p) | ~180 (trans) | ~7.17 | ~35 (cisoid) | [3][4] |

| 4,4'-Bipyridine | B3LYP/6-31G(d,p) | ~37 | ~1.43 | ~143 | [4] |

TBD: To Be Determined by the proposed computational study.

Table 2: Calculated Electronic Properties of Bipyridine Isomers (at the Global Minimum Conformation)

| Isomer | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| 2,3'-Bipyridine | Proposed Study | TBD | TBD | TBD | TBD | TBD |

| 2,2'-Bipyridine | Various DFT | - | - | - | - | - |

| 4,4'-Bipyridine | Various DFT | - | - | - | - | - |

Specific values for 2,2'- and 4,4'-bipyridine are highly dependent on the level of theory and are thus not explicitly listed. The proposed study on 2,3'-bipyridine should include a consistent comparison with the other isomers calculated at the same level of theory.

Mandatory Visualizations

Diagrams are essential for conveying complex relationships and workflows. The following visualizations, created using the DOT language, are provided as per the requirements.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal Complexes Using 6-(Bromomethyl)-2,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-(bromomethyl)-2,3'-bipyridine in the synthesis of novel metal complexes. The unique bifunctionality of this ligand, combining a strong chelating bipyridine core with a reactive bromomethyl handle, opens avenues for creating sophisticated molecular architectures with applications in catalysis, materials science, and medicine.

Introduction

This compound is an unsymmetrical bipyridine ligand that serves as a versatile building block in coordination chemistry. Its bipyridine moiety provides a robust bidentate coordination site for a wide range of transition metals, forming stable complexes. The presence of the bromomethyl group at the 6-position introduces a reactive site that can be exploited for post-coordination modification, allowing for the covalent attachment of the metal complex to other molecules or surfaces. This feature is particularly valuable for the development of targeted therapeutics, immobilized catalysts, and functional materials.

Applications

Metal complexes derived from functionalized bipyridine ligands have found applications in diverse fields:

-

Catalysis: Ruthenium and Iridium bipyridine complexes are known to catalyze a variety of organic transformations. The functional handle on this compound allows for the heterogenization of these catalysts.

-

PhotLuminescent Materials: Iridium(III) and Ruthenium(II) polypyridyl complexes are renowned for their use in organic light-emitting diodes (OLEDs) and as photosensitizers.

-

Anticancer Agents: Platinum(II) complexes with bipyridine ligands have been investigated as potential anticancer drugs, acting via DNA intercalation or other mechanisms.

-

Bioconjugation and Imaging: The reactive bromomethyl group enables the conjugation of the metal complex to biomolecules, such as proteins or antibodies, for targeted drug delivery or bio-imaging applications.

Experimental Protocols

General Workflow for Metal Complex Synthesis

The synthesis of a metal complex using this compound typically follows the workflow illustrated below. The specific reaction conditions will vary depending on the metal precursor and the desired final complex.

Protocol 1: General Synthesis of a Metal Complex with this compound

This protocol provides a general framework for the synthesis. Specific examples for Ruthenium, Iridium, Platinum, and Copper are detailed below.

-

Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be of appropriate grade and dried if necessary.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the metal precursor in an appropriate solvent.

-

Ligand Addition: Add a solution of this compound in the same solvent to the reaction mixture. The molar ratio of ligand to metal will depend on the desired coordination number of the final complex.

-

Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).

-